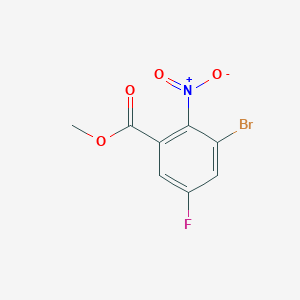

Methyl 3-bromo-5-fluoro-2-nitrobenzoate

Description

Significance and Context of Halogenated Nitrobenzoates

Halogenated nitrobenzoates are a class of aromatic compounds that have garnered considerable attention in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of both halogen and nitro substituents on the benzoate (B1203000) framework imparts distinct electronic properties and reactivity patterns.

The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. chemicalbook.com Conversely, this electron deficiency facilitates nucleophilic aromatic substitution, making the positions ortho and para to the nitro group susceptible to attack by nucleophiles. bldpharm.com

The inclusion of halogen atoms further modulates the reactivity and physical properties of the molecule. Halogens are electronegative and exert an electron-withdrawing inductive effect, while also participating in halogen bonding, an interaction that is increasingly recognized for its importance in drug design and crystal engineering. chemicalbook.com The specific type of halogen (fluorine, chlorine, bromine, or iodine) influences the steric and electronic environment of the molecule, offering fine-tuning capabilities for synthetic chemists. nih.gov This strategic combination of nitro and halogen groups makes halogenated nitrobenzoates valuable intermediates for the synthesis of a diverse array of target molecules, including pharmaceuticals and agrochemicals. synquestlabs.com

Overview of Aromatic Carboxylic Acid Esters with Diverse Substituents

Aromatic carboxylic acid esters are a fundamental class of organic compounds characterized by an ester functional group attached to an aromatic ring. cymitquimica.com Their applications are widespread, ranging from fragrances and flavors to key intermediates in the synthesis of pharmaceuticals and polymers. The true versatility of these esters, however, is realized through the introduction of diverse substituents onto the aromatic ring.

Substituents on the aromatic ring can be broadly categorized as either electron-donating or electron-withdrawing groups. These groups profoundly impact the chemical reactivity of both the aromatic ring and the ester functionality. For instance, electron-withdrawing groups, such as the nitro group in Methyl 3-bromo-5-fluoro-2-nitrobenzoate, decrease the electron density of the aromatic ring, influencing its susceptibility to substitution reactions.

The ester group itself can undergo various transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, and participation in Claisen condensation reactions. cymitquimica.com The presence of other substituents can influence the rates and outcomes of these reactions. The strategic placement of multiple, different substituents, as seen in the title compound, creates a highly functionalized and versatile scaffold. This allows for selective reactions at different positions on the molecule, providing a pathway to complex molecular architectures. The ability to orchestrate a sequence of reactions based on the inherent reactivity of each substituent is a cornerstone of modern synthetic strategy.

While specific experimental data for this compound, such as its precise melting and boiling points, remains elusive in publicly available literature, its identity is confirmed by its Chemical Abstracts Service (CAS) number, 328547-12-2. Chemical suppliers confirm its molecular formula and weight.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 328547-12-2 | azurewebsites.net |

| Molecular Formula | C8H5BrFNO4 | ncert.nic.in |

| Molecular Weight | 278.03 g/mol | ncert.nic.in |

The synthesis of this specific molecule is not explicitly detailed in readily accessible scientific literature or patents. However, its formation can be logically deduced from standard organic chemistry principles. A plausible synthetic route would involve the esterification of the corresponding carboxylic acid, 3-bromo-5-fluoro-2-nitrobenzoic acid. This transformation is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

The true value of this compound lies in its potential as a versatile intermediate in multi-step organic syntheses. The differential reactivity of its substituents—the bromo, fluoro, and nitro groups—allows for a range of selective chemical modifications, making it a valuable building block for creating more complex and functionally diverse molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrFNO4 |

|---|---|

Molecular Weight |

278.03 g/mol |

IUPAC Name |

methyl 3-bromo-5-fluoro-2-nitrobenzoate |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(10)3-6(9)7(5)11(13)14/h2-3H,1H3 |

InChI Key |

QWYAQTJCKGQKJG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Methyl 3 Bromo 5 Fluoro 2 Nitrobenzoate

Established Synthetic Routes and Precursor Utilization

The synthesis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate is typically achieved through a multi-step process involving the sequential functionalization of an aromatic precursor. A common and logical starting material is 3-bromo-5-fluorobenzoic acid, a commercially available compound that serves as a scaffold for subsequent transformations. guidechem.comsigmaaldrich.comchemicalbook.com

Sequential Functional Group Transformations (Nitration, Halogenation, Esterification)

The most established route involves a two-step sequence starting from 3-bromo-5-fluorobenzoic acid: nitration followed by esterification.

Step 1: Nitration of 3-Bromo-5-fluorobenzoic acid This key step introduces the nitro group onto the aromatic ring to form 3-bromo-5-fluoro-2-nitrobenzoic acid. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The strong acid mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. youtube.com The conditions must be carefully controlled to ensure the desired regioselectivity and to manage the exothermic nature of the reaction.

Step 2: Esterification of 3-bromo-5-fluoro-2-nitrobenzoic acid The final step is the conversion of the carboxylic acid group to a methyl ester. This is commonly achieved through Fischer esterification, where the nitro-substituted benzoic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is an equilibrium process, and excess methanol is often used to drive the reaction towards the product.

Alternative routes could involve changing the order of reactions, for instance, starting with a different precursor and introducing the bromo or fluoro groups at a later stage. However, the route starting from 3-bromo-5-fluorobenzoic acid is often preferred due to the availability of the precursor and the directing effects of the existing substituents. guidechem.com

Strategies for Regioselectivity Control in Aromatic Substitution

Achieving the correct substitution pattern (nitro at C-2, bromo at C-3, and fluoro at C-5) is the most critical challenge in this synthesis. The outcome of the electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. studysmarter.co.ukyoutube.com

In the nitration of 3-bromo-5-fluorobenzoic acid, three directing groups are present:

Carboxylic Acid (-COOH): This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the positions meta to itself.

Halogens (-Br, -F): Halogens are deactivating yet ortho, para-directing groups. libretexts.orgyoutube.com They withdraw electron density via induction but can donate it through resonance.

The regioselectivity of the nitration step can be rationalized as follows:

The fluorine at C-5 directs incoming electrophiles to its ortho positions (C-4, C-6) and its para position (C-2).

The bromine at C-3 directs to its ortho positions (C-2, C-4) and its para position (C-6).

Both halogen substituents direct the incoming nitronium ion to positions C-2, C-4, and C-6. The C-2 position is uniquely favored as it is para to the strongly activating (by resonance) fluorine atom and ortho to the bromine atom. This convergence of directing effects makes the C-2 position the most nucleophilic and, therefore, the primary site of nitration, leading to the desired 3-bromo-5-fluoro-2-nitrobenzoic acid intermediate. While the carboxylic acid group deactivates the entire ring, its meta-directing influence does not override the powerful ortho, para-directing effects of the halogens that guide the nitro group to the C-2 position. youtube.comresearchgate.net

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOH | C-1 | Deactivating | meta |

| -Br | C-3 | Deactivating | ortho, para |

| -F | C-5 | Deactivating | ortho, para |

Esterification Protocols for Methyl Benzoate (B1203000) Derivatives

The conversion of the synthesized 3-bromo-5-fluoro-2-nitrobenzoic acid to its methyl ester is a standard organic transformation. Several protocols exist for the esterification of benzoic acid derivatives.

Fischer-Speier Esterification: This is the most common method, involving the reaction of the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid like H₂SO₄ or HCl. The reaction is typically heated to reflux to achieve a reasonable rate. researchgate.net

Reagents for Hindered Acids: While 3-bromo-5-fluoro-2-nitrobenzoic acid is not exceptionally sterically hindered around the carboxyl group, methods developed for more sterically demanding acids could be applied for higher efficiency. acs.org For instance, using trifluoroacetic anhydride (B1165640) can be effective for esterifying hindered carboxylic acids. acs.orgacs.org Another approach involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt), which can facilitate esterification under mild conditions, particularly with hindered alcohols. researchgate.net

| Method | Reagents | Conditions | Applicability |

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux | Standard, cost-effective |

| Anhydride Method | Methanol, Trifluoroacetic Anhydride | Room Temp. to Mild Heat | Effective for hindered acids acs.org |

| Coupling Agents | Methanol, EDC, HOBt, Base | Mild, Room Temp. | Good for sensitive substrates researchgate.net |

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, safety, and environmental impact of the process. Advanced approaches are being explored to optimize the synthesis of complex molecules like this compound.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental footprint of chemical manufacturing. rsc.org For the synthesis of the target compound, these principles can be applied to various steps.

Alternative Nitrating Agents: Traditional nitration with nitric and sulfuric acids generates significant acidic waste. researchgate.net Greener alternatives include using solid acid catalysts or inorganic nitrates adsorbed on silica (B1680970) gel, which can simplify product isolation and catalyst recycling. researchgate.netorgchemres.org Bismuth nitrate (B79036) or other metal nitrates have been shown to be effective nitrating agents under milder conditions. orgchemres.org

Catalyst-Free Reactions: Some modern synthetic methods aim to eliminate the need for catalysts altogether, for example, by using water as a solvent for nucleophilic substitution reactions, which aligns with green chemistry goals. nih.gov

Improved Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle.

Continuous Flow Reaction Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, especially for hazardous reactions like nitration. beilstein-journals.org

Enhanced Safety: Nitration reactions are highly exothermic and can pose a risk of thermal runaway in large batch reactors. Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat dissipation and precise temperature control, which significantly mitigates safety risks. nih.gov

Improved Selectivity and Yield: The precise control over reaction parameters (temperature, pressure, residence time, and stoichiometry) in a flow system can lead to higher selectivity and improved yields. mdpi.comacs.org For instance, a continuous-flow microreactor system was shown to enhance selectivity in the nitration of nitrobenzene. nih.gov

Scalability and Automation: Flow chemistry allows for straightforward scaling by running the reactor for longer periods ("scaling out") rather than increasing the reactor size. These systems are also amenable to automation, ensuring high reproducibility and process reliability. nih.govelsevierpure.com The synthesis of nitro-containing compounds has been successfully demonstrated in multi-step continuous flow systems using heterogeneous catalysts. elsevierpure.com

The application of continuous flow technology to the nitration and subsequent esterification steps could lead to a safer, more efficient, and scalable manufacturing process for this compound.

Optimization of Reaction Conditions for Yield and Purity

The efficient synthesis of this compound is contingent upon the careful optimization of reaction conditions to maximize product yield and ensure high purity. Research into the synthesis of this and structurally similar compounds has highlighted several key parameters that can be manipulated to achieve these goals. These include the choice of nitrating agent, reaction temperature, and the molar ratios of reactants.

The nitration of aromatic compounds is a critical step in the synthesis of nitrobenzoate derivatives. The selection of the nitrating agent and the reaction medium has been shown to significantly influence the outcome of the reaction, particularly in terms of regioselectivity and the formation of byproducts. For instance, in the synthesis of a structurally related compound, 5-fluoro-2-methyl-3-nitrobenzoic acid, the use of a mixture of fuming nitric acid and oleum (B3057394) was found to be superior to conventional concentrated sulfuric and nitric acid mixtures. google.com This more potent nitrating system led to a higher yield and a cleaner product, minimizing the formation of undesired isomers and dinitrated byproducts. google.com

Furthermore, precise control of the reaction temperature is paramount to prevent over-nitration and other side reactions. In the synthesis of a similar compound, 5-bromo-3-fluoro-2-methylbenzoate, the diazotization and subsequent reactions were conducted at temperatures ranging from -20°C to -5°C to ensure the stability of the diazonium intermediate and achieve a high yield of 88.9% with a purity of 98%. google.com

Post-reaction workup and purification procedures are also critical for obtaining a high-purity product. Standard protocols involve quenching the reaction mixture in ice-water, followed by extraction with an organic solvent. Subsequent purification often involves washing the organic layer with solutions of sodium bicarbonate to remove acidic impurities and brine, followed by drying and solvent evaporation. For compounds that are solid at room temperature, recrystallization from a suitable solvent system is a common and effective method for improving purity.

The following tables present data from studies on related compounds, illustrating the impact of different reaction conditions on yield and purity. These findings provide a valuable framework for optimizing the synthesis of this compound.

Table 1: Comparison of Nitrating Agents in the Synthesis of a Related Nitrobenzoic Acid Derivative google.com

| Nitrating Agent | Starting Material | Product | Yield | Purity |

| Fuming HNO₃ and Oleum | 5-fluoro-2-methylbenzoic acid | 5-fluoro-2-methyl-3-nitrobenzoic acid | Higher Yield | Higher Purity (colorless product) |

| Concentrated H₂SO₄ and HNO₃ | 5-fluoro-2-methylbenzoic acid | 5-fluoro-2-methyl-3-nitrobenzoic acid | 45.1% | Mixture of regioisomers and by-products |

Table 2: Optimized Reaction Conditions for the Synthesis of an Isomeric Bromo-Fluoro-Benzoate google.com

| Parameter | Condition |

| Reactants | 2-methyl-3-amino-5-bromobenzoic acid methyl ester, hexafluorophosphoric acid, sodium nitrite |

| Solvent | Water, 1,2-dichlorobenzene, petroleum ether |

| Reaction Temperature | -5°C to -20°C |

| Post-treatment | Washing with water, methanol, and ethyl acetate; followed by column chromatography |

| Result | |

| Yield | 88.9% |

| Purity (GCMS) | 98% |

These examples underscore the importance of a systematic approach to optimizing reaction parameters. For the synthesis of this compound, it can be inferred that a careful selection of a potent nitrating system, stringent temperature control, and a well-designed purification strategy are essential for achieving a high yield of a pure product.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Bromo 5 Fluoro 2 Nitrobenzoate

Cross-Coupling Reactions and Complex Molecule Synthesis

Methyl 3-bromo-5-fluoro-2-nitrobenzoate is a valuable substrate for cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom provides a reactive handle for such transformations.

The Suzuki-Miyaura reaction is a versatile method for forming a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. For this compound, the carbon-bromine bond serves as the reaction site. The reaction is tolerant of a wide variety of functional groups, including the nitro and ester groups present in the molecule. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aromatic ring. This step forms a Pd(II) intermediate. The electron-deficient nature of the aromatic ring in the substrate facilitates this step.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid, R-B(OH)₂) reacts with the Pd(II) complex in the presence of a base. The organic group (R) is transferred from the boron atom to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

This reaction provides a direct pathway to synthesize complex biaryl structures from this compound.

Beyond C-C bond formation, the halide substituents on this compound enable the formation of carbon-heteroatom bonds, such as C-N and C-O bonds.

Nucleophilic Aromatic Substitution (SNAr): As previously discussed, the ring is highly activated for SNAr. Nucleophiles such as amines (R₂NH), alkoxides (RO⁻), or thiolates (RS⁻) can displace one of the halide leaving groups. In SNAr reactions, fluoride is often a better leaving group than bromide because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom that polarizes the C-F bond. youtube.comyoutube.com Therefore, reaction with a nucleophile would likely lead to the substitution of the fluorine atom at the 5-position, which is ortho to the activating nitro group. beilstein-journals.org

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds from aryl halides and amines. wikipedia.orgyoutube.com It is often complementary to SNAr and can be effective even when SNAr fails. The reaction typically employs a palladium catalyst with specialized phosphine ligands and a strong, non-nucleophilic base (e.g., sodium tert-butoxide). The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org This method would selectively form a new C-N bond at the position of the bromine atom.

Derivatization Reactions and Functional Group Interconversions

The chemical versatility of this compound stems from the distinct reactivity of its four functional groups: a methyl ester, a nitro group, and two different halogen substituents on the aromatic ring. The electronic interplay between these groups, particularly the strong electron-withdrawing nature of the nitro group, dictates the molecule's reactivity, making it a valuable intermediate for the synthesis of more complex structures. Key transformations include the reduction of the nitro group, nucleophilic aromatic substitution of the halogen atoms, and hydrolysis of the ester moiety.

Reduction of the Nitro Group

The conversion of the aromatic nitro group into an amino group is a fundamental transformation in organic synthesis, providing a route to aniline (B41778) derivatives. nih.gov This reduction can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.com For this compound, this reaction is highly efficient and chemoselective, typically preserving the ester and halogen functionalities.

Commonly employed methods include:

Catalytic Hydrogenation: This method involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), in a suitable solvent like methanol (B129727) or ethanol. sciencemadness.org This process is known for its high yields and clean reaction profiles. sciencemadness.org

Metal/Acid Reduction: A classic and cost-effective method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

These reductions convert the nitro group (-NO₂) to an amino group (-NH₂), yielding Methyl 3-bromo-5-fluoro-2-aminobenzoate. This transformation is crucial as it converts a powerful electron-withdrawing and meta-directing group into a strongly activating, ortho-, para-directing amino group, significantly altering the chemical properties of the aromatic ring for subsequent reactions. masterorganicchemistry.com

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent System | Product | Description |

|---|---|---|

| H₂, Pd/C | Methyl 3-bromo-5-fluoro-2-aminobenzoate | A standard, high-yield method for catalytic hydrogenation that preserves other functional groups. sciencemadness.org |

| Fe, HCl | Methyl 3-bromo-5-fluoro-2-aminobenzoate | A classic method using iron powder in acidic solution to reduce the nitro group. masterorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring of this compound is rendered electron-deficient by the potent electron-withdrawing nitro group. This electronic feature activates the ring for nucleophilic aromatic substitution (SNAr), a process where a nucleophile replaces a leaving group on the ring. libretexts.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org

For SNAr to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize this intermediate. libretexts.org In this molecule:

The fluorine atom at C5 is para to the C2 nitro group.

The bromine atom at C3 is meta to the C2 nitro group.

Consequently, the fluorine atom is significantly more activated towards nucleophilic attack than the bromine atom. libretexts.org Furthermore, in SNAr reactions, fluoride is often a better leaving group than bromide because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom. youtube.com

This selectivity allows for the regioselective introduction of various nucleophiles at the C5 position. For instance, reaction with hydroxides or alkoxides can yield phenol or ether derivatives, respectively, while amines can be used to synthesize substituted aniline derivatives.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Methyl 3-bromo-2-nitro-5-hydroxybenzoate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methyl 3-bromo-5-methoxy-2-nitrobenzoate |

Ester Hydrolysis

The methyl ester functional group can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving the treatment of the ester with a strong base, such as sodium hydroxide (NaOH), in an aqueous or alcoholic solution, followed by an acidic workup. orgsyn.orgmsu.edu The reaction proceeds readily, as the electron-withdrawing nitro group enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. brainly.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and excess water.

Both methods effectively convert this compound into 3-Bromo-5-fluoro-2-nitrobenzoic acid, a versatile intermediate for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.

Table 3: Conditions for Ester Hydrolysis

| Reaction Type | Reagent System | Product |

|---|---|---|

| Saponification | 1. NaOH, H₂O/MeOH, Heat; 2. HCl (aq) | 3-Bromo-5-fluoro-2-nitrobenzoic acid |

Spectroscopic and Spectrometric Data for this compound Not Publicly Available

Comprehensive searches for spectroscopic and spectrometric data for the chemical compound this compound have not yielded specific experimental data for its characterization. While information is available for various isomers and related compounds, detailed research findings and data tables for ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS) pertaining exclusively to this compound could not be located in the public domain through the conducted searches.

The search results frequently referenced related isomers such as Methyl 5-bromo-2-fluoro-3-nitrobenzoate (CAS 1154278-17-7), indicating the availability of data for similar molecular structures. However, due to the strict requirement to focus solely on this compound, the data for these related compounds cannot be used to generate the requested scientific article.

Literature and patent searches also did not reveal the synthesis and subsequent detailed spectroscopic characterization of this compound. Without primary sources containing this specific data, it is not possible to provide the requested in-depth analysis and data tables for each specified analytical technique.

Therefore, the generation of a scientifically accurate and detailed article on the spectroscopic characterization and structural elucidation of this compound, as per the provided outline, cannot be fulfilled at this time due to the absence of the necessary foundational data.

Spectroscopic Characterization and Structural Elucidation of Methyl 3 Bromo 5 Fluoro 2 Nitrobenzoate

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate, LC would be utilized to isolate the compound from a mixture, and its retention time would serve as a characteristic identifier under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate).

Following separation, mass spectrometry would provide crucial information on the molecular weight and elemental composition of the compound. The expected mass spectrum for this compound would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of roughly equal intensity, separated by two mass units, would be expected for the molecular ion and any bromine-containing fragments. High-resolution mass spectrometry would enable the determination of the exact mass, allowing for the confirmation of the elemental formula (C₈H₅BrFNO₄).

Table 1: Predicted LC-MS Data for this compound

| Parameter | Expected Observation | Information Gained |

| Retention Time | Dependent on LC conditions | Purity and identity confirmation |

| Molecular Ion Peak (m/z) | Isotopic pattern for bromine | Confirmation of molecular weight and presence of bromine |

| High-Resolution Mass | Precise mass measurement | Determination of elemental formula |

| Fragmentation Pattern | Characteristic fragment ions | Structural elucidation |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands corresponding to its functional groups. The presence of the nitro group (NO₂) would likely result in strong asymmetric and symmetric stretching vibrations. The carbonyl group (C=O) of the methyl ester would produce a strong, sharp absorption band. The aromatic ring would exhibit C-H and C=C stretching vibrations. The C-F and C-Br bonds would also have characteristic absorptions, although these may be in the fingerprint region and could be more challenging to assign definitively without comparative data.

Raman spectroscopy would provide complementary information. While the carbonyl and nitro groups would be visible, aromatic ring vibrations are often strong in Raman spectra. This can be particularly useful for confirming the substitution pattern on the benzene (B151609) ring.

Table 2: Predicted IR and Raman Spectroscopic Data for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Nitro (NO₂) Asymmetric Stretch | 1520-1560 | Weak |

| Nitro (NO₂) Symmetric Stretch | 1345-1385 | Strong |

| Carbonyl (C=O) Stretch | 1720-1740 | Moderate |

| Aromatic C=C Stretch | 1400-1600 | Strong |

| Aromatic C-H Stretch | 3000-3100 | Moderate |

| C-O Stretch (Ester) | 1200-1300 | Moderate |

| C-F Stretch | 1000-1400 | Weak |

| C-Br Stretch | 500-650 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would confirm the substitution pattern on the benzene ring, leaving no ambiguity as to the relative positions of the bromo, fluoro, nitro, and methyl ester groups. It would also reveal detailed information about bond lengths, bond angles, and torsion angles within the molecule. For instance, the planarity of the benzene ring and the orientation of the nitro and ester groups relative to the ring could be precisely determined.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. These could include dipole-dipole interactions, van der Waals forces, and potentially halogen bonding involving the bromine atom. While no specific crystallographic data for the title compound has been published, related structures like Methyl 5-bromo-2-hydroxybenzoate (B13816698) have been characterized, revealing how molecules are linked in the solid state through hydrogen bonds and π-π stacking interactions.

Table 3: Potential X-ray Crystallography Data for this compound

| Parameter | Information Provided |

| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths and Angles | Geometric parameters of the molecule |

| Torsion Angles | Conformation of the molecule |

| Intermolecular Interactions | Packing forces within the crystal |

Computational and Theoretical Chemistry Studies on Methyl 3 Bromo 5 Fluoro 2 Nitrobenzoate

Density Functional Theory (DFT) Calculations

No specific DFT studies on Methyl 3-bromo-5-fluoro-2-nitrobenzoate were found.

Geometry Optimization and Electronic Structure Analysis

Information regarding the optimized geometry and electronic structure of this compound derived from DFT calculations is not available in the surveyed literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound are not documented in published research.

Molecular Electrostatic Potential (MEP) Mapping

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound could be located.

Quantum Chemical Descriptors and Reactivity Prediction

Natural Bond Orbital (NBO) Analysis

There are no available NBO analysis results to describe the bonding interactions and charge distributions within this compound.

Analysis of Aromaticity and Electron Distribution

Specific analyses of the aromaticity and electron distribution of the benzene (B151609) ring in this compound have not been reported.

Reaction Mechanism Modeling and Transition State Calculations

Detailed computational modeling of reaction mechanisms for a specific molecule like this compound would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT). Such studies would elucidate the pathways of its potential reactions, for instance, nucleophilic aromatic substitution (SNAr). In a hypothetical SNAr reaction, the highly electron-withdrawing nitro group, positioned ortho to the bromine atom, would activate the aromatic ring, making the bromine a plausible leaving group.

Theoretical calculations would aim to identify the transition states for such reactions. These calculations would determine the activation energies, which are the energy barriers that must be overcome for the reaction to proceed. The geometry of the transition state, including bond lengths and angles at the peak of the reaction coordinate, would also be modeled.

However, as no specific studies on this compound have been published, there is no empirical or calculated data to present in the form of detailed findings or interactive data tables concerning its reaction mechanisms or transition states. The scientific community has yet to direct its focus to the computational analysis of this particular compound.

Applications and Advanced Research Directions for Methyl 3 Bromo 5 Fluoro 2 Nitrobenzoate

Role as a Building Block in Complex Organic Synthesis

Methyl 3-bromo-5-fluoro-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of more complex molecules. Its unique arrangement of bromo, fluoro, nitro, and methyl ester groups on a benzene (B151609) ring provides multiple reaction sites for chemists to exploit. The electron-withdrawing nature of the nitro group, coupled with the directing effects of the halogen and ester substituents, allows for a range of selective chemical transformations. This makes the compound a valuable starting material for constructing intricate molecular architectures.

The strategic placement of its functional groups allows for sequential reactions, where each group can be modified or replaced without affecting the others. This controlled reactivity is a cornerstone of modern organic synthesis, enabling the efficient construction of target molecules with high precision.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural motifs present in this compound are frequently found in a variety of pharmaceutical compounds. Halogenated nitroaromatic compounds are key intermediates in the synthesis of numerous drugs. chembk.com The selective reduction of the nitro group to an amine is a common and critical transformation, as the resulting aniline (B41778) derivative can be further elaborated into a wide range of bioactive molecules. chembk.com

A notable example of a structurally related compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is utilized in the preparation of Rucaparib. google.com Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer. google.com This highlights the importance of this class of compounds in medicinal chemistry. Similarly, other related nitrobenzoate derivatives are precursors in the synthesis of drugs like Lenalidomide, an immunomodulatory agent. ambeed.com

The presence of both a bromine and a fluorine atom on the aromatic ring offers additional opportunities for synthetic diversification. These halogens can be replaced or can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. This versatility is highly prized in the development of new drug candidates.

Precursor for Agrochemicals and Specialty Chemicals

Halogenated and nitrated aromatic compounds are fundamental precursors in the agrochemical industry. chembk.com They are used to synthesize a variety of herbicides, insecticides, and fungicides. The specific substitution pattern of this compound makes it a potential starting material for new agrochemical products. The combination of halogen atoms and a nitro group can contribute to the biological activity of the final product.

In the realm of specialty chemicals, polyfunctionalized aromatic compounds are used in the production of dyes, pigments, and advanced polymers. chembk.comchemicalbook.com The chromophoric properties of the nitro group, combined with the potential for further functionalization, make this compound and its derivatives of interest in the development of new materials with specific optical or electronic properties.

Interactive Table: Properties of this compound and Related Intermediates

| Compound Name | Molecular Formula | CAS Number | Key Applications |

| This compound | C8H5BrFNO4 | 1154278-17-7 | Intermediate for pharmaceuticals and specialty chemicals |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | 697739-03-0 | Precursor for Rucaparib synthesis |

| Methyl 2-methyl-3-nitrobenzoate | C9H8NO4 | Not Available | Intermediate in Lenalidomide synthesis |

| 5-Bromo-3-fluoro-2-methylbenzoate | C9H8BrFO2 | 1805501-44-3 | General organic synthesis intermediate |

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of this compound itself, as well as its subsequent transformations, is an area of active research. The preparation of polysubstituted aromatic rings with such a specific arrangement of functional groups can be challenging and often requires multi-step syntheses.

One common approach to introduce the nitro group is through electrophilic nitration of a corresponding bromo-fluoro-methylbenzoate precursor. However, controlling the regioselectivity of this reaction can be difficult, often leading to mixtures of isomers. google.com Research into more selective nitration methods, potentially using milder reagents or catalytic systems, is ongoing.

The selective reduction of the nitro group in the presence of the halogen atoms is a crucial step in the utilization of this building block. While catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method, the potential for dehalogenation (removal of the bromine or fluorine atoms) is a significant challenge. chembk.com Consequently, there is a strong interest in developing new catalytic systems that can selectively reduce the nitro group while leaving the rest of the molecule intact. This includes the use of different metal catalysts, such as platinum or nickel, and the exploration of various reaction conditions and catalyst supports. chembk.com

Furthermore, modern synthetic methods like C-H activation and functionalization are being explored to create more efficient pathways to these types of compounds. Microwave-assisted synthesis is also being investigated to accelerate reaction times and improve yields.

Future Research Perspectives and Challenges in Halogenated Nitrobenzoate Chemistry

The field of halogenated nitrobenzoate chemistry continues to evolve, driven by the demand for new pharmaceuticals, agrochemicals, and materials. A key challenge remains the development of more sustainable and environmentally friendly synthetic methods. Traditional nitration and halogenation reactions often use harsh and corrosive reagents, generating significant chemical waste. Future research will likely focus on "green chemistry" approaches, such as the use of solid acid catalysts, milder reaction conditions, and solvent-free reactions.

Another significant area of future research will be the development of more sophisticated catalytic systems. This includes catalysts that can perform multiple transformations in a single pot (tandem reactions), which can significantly improve the efficiency of a synthetic route. For example, a catalyst that could facilitate a cross-coupling reaction at the bromine position followed by a selective reduction of the nitro group would be highly valuable.

The unique electronic properties of polyhalogenated and nitrated aromatic compounds also make them interesting candidates for new materials. Research into their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is an emerging area. The ability to tune the electronic properties of these molecules by modifying the substitution pattern makes them attractive for these applications.

Finally, as our understanding of biology deepens, there will be a continuing need for new and diverse molecular scaffolds for drug discovery. The versatility of compounds like this compound ensures that they will remain an important tool for medicinal chemists in the quest for new and more effective medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.